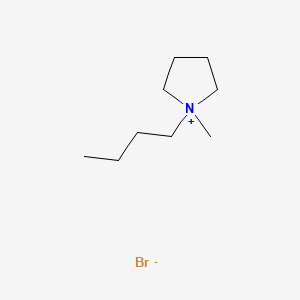

1-Butyl-1-methylpyrrolidinium bromide

Descripción general

Descripción

Métodos De Preparación

1-Butyl-1-methylpyrrolidinium bromide can be synthesized through a two-step process. The first step involves the alkylation of pyrrolidine with butyl bromide to form 1-butylpyrrolidine. In the second step, 1-butylpyrrolidine is further alkylated with methyl iodide to produce 1-butyl-1-methylpyrrolidinium iodide, which is then converted to the bromide salt by anion exchange . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Análisis De Reacciones Químicas

1-Butyl-1-methylpyrrolidinium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents depend on the desired outcome.

Polymerization: It can initiate polymerization reactions by generating free radicals upon exposure to UV light.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 1-butyl-1-methylpyrrolidinium bromide can be categorized into several key areas:

Chemical Reactions

- Solvent and Catalyst : BMPyrr Br is widely used as a solvent and catalyst in various chemical reactions due to its ionic nature. It facilitates reactions such as nucleophilic substitutions and polymerizations, enhancing reaction rates and yields .

- Biodiesel Production : Research indicates that BMPyrr Br can act as a catalyst in the direct transesterification of microalgae, such as Chlorella vulgaris, to produce fatty acid methyl esters (FAME), showcasing its potential in renewable energy applications.

Biological Applications

- Enzymatic Reactions : BMPyrr Br stabilizes enzymes and proteins through hydrogen bonding and electrostatic interactions, making it an effective medium for enzymatic reactions. This property has been exploited in studies involving lipases and proteases .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for drug delivery systems. Its ability to modulate cell signaling pathways can influence cellular processes such as proliferation and apoptosis .

Industrial Applications

- Rubber Vulcanization : BMPyrr Br is utilized in the rubber industry for vulcanization processes, improving the mechanical properties of rubber products .

- Semiconductor Preparation : It serves as a precursor for synthesizing ionic liquids used in semiconductor fabrication, contributing to advancements in electronic materials .

Case Studies

Several studies have highlighted the diverse applications of this compound:

Case Study 1: Enzymatic Stability

A study investigated the role of BMPyrr Br in stabilizing various enzymes during biochemical reactions. The findings revealed that BMPyrr Br enhanced enzyme activity by maintaining structural integrity under different environmental conditions, thereby facilitating more efficient biochemical processes.

Case Study 2: Biodiesel Production

In a notable application for sustainable energy, BMPyrr Br was used as a catalyst in biodiesel production from microalgae. The research demonstrated that this ionic liquid significantly improved the yield of biodiesel through effective transesterification reactions, highlighting its potential for renewable energy solutions.

Mecanismo De Acción

The mechanism of action of 1-Butyl-1-methylpyrrolidinium bromide varies depending on its application. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death . In polymerization reactions, it generates free radicals that initiate the polymerization process . The molecular targets and pathways involved are specific to the application and conditions used.

Comparación Con Compuestos Similares

1-Butyl-1-methylpyrrolidinium bromide can be compared with other similar ionic liquids, such as:

1-Butyl-1-methylpyrrolidinium chloride: Similar in structure but with a chloride ion instead of bromide.

1-Ethyl-1-methylpyrrolidinium bromide: Similar but with an ethyl group instead of a butyl group.

1-Butyl-3-methylimidazolium bromide: Contains an imidazolium ring instead of a pyrrolidinium ring.

The uniqueness of this compound lies in its specific combination of thermal stability, low volatility, and reactivity, making it suitable for a wide range of applications .

Actividad Biológica

1-Butyl-1-methylpyrrolidinium bromide (BMP-Br) is an ionic liquid that has garnered attention for its unique properties and potential applications in various biological and chemical processes. This article explores its biological activity, including its interactions with biomolecules, effects on cellular processes, and implications for research and industry.

BMP-Br is characterized by its low volatility, good thermal stability, and ability to dissolve a wide range of compounds. Its molecular structure comprises a butyl group and a methyl group attached to a pyrrolidinium cation, making it an effective medium for various biochemical reactions.

Target Interactions

BMP-Br interacts with biomolecules primarily through hydrogen bonding and electrostatic interactions , which are crucial for stabilizing enzymes and proteins. This stabilization enhances the structural integrity and activity of these biomolecules, facilitating enzymatic reactions in various conditions .

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Enzymatic Activity : BMP-Br has been shown to modulate the activity of enzymes such as lipases and proteases. It can either inhibit or activate these enzymes by binding to their active or allosteric sites.

- Cell Signaling : It affects key signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.

- Gene Expression : BMP-Br can alter gene expression by interacting with transcription factors, impacting the transcriptional machinery within cells.

Influence on Cell Function

Research indicates that BMP-Br can significantly affect cellular metabolism and function. For instance, it has been demonstrated to accelerate amyloid fibrillization in lysozyme, a process that can lead to protein aggregation associated with various diseases . The compound's influence on cell signaling pathways also suggests potential applications in drug delivery systems and antimicrobial treatments .

Subcellular Localization

The localization of BMP-Br within cells is critical for its biological effects. It can target specific organelles, such as mitochondria, thereby influencing mitochondrial function and energy production. Understanding this localization is essential for elucidating its biochemical effects.

Case Studies

Several studies have highlighted the biological activity of BMP-Br:

- Enzymatic Inhibition : A study evaluated the inhibitory effects of BMP-Br on cytochrome c oxidase, revealing a concentration-dependent decrease in enzymatic activity. This was measured through absorbance changes during iron oxidation reactions .

- Amyloid Fibrillization : Another investigation into the kinetics of lysozyme amyloid fibrillization demonstrated that BMP-Br significantly promotes fibril formation compared to control conditions without ionic liquids. This effect was quantified using Thioflavin T fluorescence assays, indicating that BMP-Br alters protein structure and stability under specific conditions .

- Antimicrobial Properties : BMP-Br has shown synergistic antimicrobial activity when combined with other agents, suggesting its potential use in developing new antimicrobial treatments .

Preparation Methods

BMP-Br can be synthesized through a two-step process:

- Alkylation of pyrrolidine with butyl bromide to form 1-butylpyrrolidine.

- Further alkylation with methyl iodide produces 1-butyl-1-methylpyrrolidinium iodide, which is then converted to bromide salt via anion exchange.

Applications in Research and Industry

BMP-Br's unique properties make it suitable for various applications:

- Chemical Reactions : Used as a solvent and catalyst due to its ionic nature.

- Biological Studies : Investigated for its role in enzyme stabilization and antimicrobial properties.

- Pharmaceutical Development : Explored for enhancing drug efficacy and delivery systems.

- Industrial Uses : Applied in rubber vulcanization and semiconductor preparation .

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 1-butyl-1-methylpyrrolidinium bromide, and how can purity be optimized?

Methodological Answer: The most common synthesis involves quaternization of 1-methylpyrrolidine with 1-bromobutane in a polar aprotic solvent (e.g., acetonitrile) under reflux (24–48 hours). Stoichiometric excess of 1-bromobutane (~1.2–1.5 eq.) ensures complete alkylation. Post-reaction, the product is precipitated using diethyl ether and recrystallized from ethanol/acetone mixtures to achieve >99% purity. Characterization via ¹H/¹³C-NMR and elemental analysis is critical to confirm ionic structure and rule out unreacted precursors .

Q. What characterization techniques are essential for confirming the structural and thermal properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR (D₂O or CDCl₃) confirms alkyl chain integration (e.g., δ 3.2–3.5 ppm for N-CH₂ groups) and absence of impurities. ¹³C-NMR identifies quaternary nitrogen environments (δ ~65–70 ppm) .

- Thermogravimetric Analysis (TGA): Determines thermal stability. The compound exhibits a single-step decomposition with an onset temperature of ~60°C when mixed with ethylene glycol in deep eutectic solvents (DES). Pure ionic liquid decomposes at higher temperatures (~216°C) .

- Elemental Analysis: Validates C, H, N, and Br content (±0.3% deviation).

Advanced Research Questions

Q. How does this compound interact in deep eutectic solvents (DES), and how can these interactions be experimentally probed?

Methodological Answer: In DES (e.g., with ethylene glycol), hydrogen bonding between the bromide anion and hydroxyl groups of the hydrogen bond donor (HBD) governs solvent behavior. Key experimental approaches:

- Multi-nuclear NMR: ¹³C-NMR chemical shifts (e.g., ethylene glycol carbons at δ 62.5–64.2 ppm) indicate H-bonding strength .

- Thermogravimetric Analysis (TGA): DES stability is lower (onset ~60°C) compared to pure ionic liquids, requiring careful temperature control in applications .

- Viscosity/Conductivity Studies: Temperature-dependent measurements reveal non-ideal mixing behavior, impacting electrochemical performance .

Q. What electrochemical applications exploit this compound, and how is its performance optimized?

Methodological Answer: The compound acts as a bromine-sequestering agent in zinc-bromine redox flow batteries to mitigate bromine vapor formation. Optimization strategies:

- Molar Ratio Tuning: Balancing bromide with zinc salts (e.g., ZnBr₂) to enhance electrolyte stability.

- In Situ Raman Spectroscopy: Monitors Br₃⁻/Br₂ speciation during charge-discharge cycles to prevent dendrite formation .

- Additives: Ethylene glycol or imidazolium co-solvents improve ionic conductivity (σ ~1–10 mS/cm at 25°C) .

Q. How can researchers model the toxicity of this compound to aquatic organisms?

Methodological Answer: Quantitative Structure-Property Relationship (QSPR) models correlate cationic alkyl chain length and anion hydrophobicity with toxicity (e.g., EC₅₀ for Daphnia magna). Key steps:

- Descriptor Selection: LogP (lipophilicity), molecular volume, and charge density.

- Experimental Validation: Acute toxicity assays (48–96 hours) under controlled pH and salinity.

- Machine Learning: Algorithms like partial least squares (PLS) predict toxicity thresholds for novel analogs .

Q. What role does this compound play in semiconductor material synthesis?

Methodological Answer: It templates low-dimensional tin bromide perovskites (e.g., MASnBr₃) for deep-red emission in optoelectronics. Methodology:

- Solvothermal Synthesis: React SnBr₂ with methylammonium bromide in the ionic liquid at 120–150°C.

- XRD/Photoluminescence (PL): Confirms crystal structure (e.g., zero-dimensional hybrid) and emission peaks (~680 nm).

- Stability Testing: Humidity-resistant films are achieved by tuning the cation/anion ratio .

Q. How do thermodynamic properties of this compound vary in aqueous solutions?

Methodological Answer:

- Density/Sound Velocity Measurements: Determine apparent molar volumes and compressibility. Data reveal solute-solvent interactions dominated by electrostriction at low concentrations (<0.1 M) .

- Activity Coefficients: Measured via vapor-pressure osmometry to assess ionic dissociation.

- Temperature Dependence: Entropy changes (ΔS) calculated from Gibbs free energy (ΔG) guide solvent selection for high-temperature reactions .

Propiedades

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZRPQGSMFXSTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049375 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-69-3 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093457693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F21K33C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.